1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea
Beschreibung
1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has a unique structure that combines a cyclopentyl group, a propylpiperidinyl group, and a thiourea moiety, making it an interesting subject for scientific research.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3S/c1-2-9-17-10-7-13(8-11-17)16-14(18)15-12-5-3-4-6-12/h12-13H,2-11H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFMHNJPQBOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 1-propylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Synthetic Route:
- Cyclopentyl isothiocyanate is prepared by reacting cyclopentylamine with carbon disulfide and chlorine.
- 1-Propylpiperidine is synthesized by alkylating piperidine with propyl bromide.
- The final step involves the reaction of cyclopentyl isothiocyanate with 1-propylpiperidine to form 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea.
Analyse Chemischer Reaktionen
1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, peracids
- Reduction: Lithium aluminum hydride (LiAlH4)
- Substitution: Halides, alkoxides
Major Products:
- Oxidation: Sulfinyl and sulfonyl derivatives
- Reduction: Corresponding amine
- Substitution: Various substituted thioureas
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety is known to form strong hydrogen bonds with biological molecules, which can lead to inhibition or activation of certain enzymes and receptors. The cyclopentyl and propylpiperidinyl groups contribute to the compound’s overall binding affinity and selectivity.
Molecular Targets and Pathways:
- Enzymes: The compound can inhibit enzymes such as proteases and kinases.
- Receptors: It can bind to receptors such as G-protein coupled receptors (GPCRs) and ion channels.
- Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: This compound has a phenoxyphenyl group instead of a propylpiperidinyl group, which affects its biological activity and chemical reactivity.
1-Cyclopentyl-3-phenyl-2-thiourea: This compound lacks the piperidinyl group, making it less complex and potentially less selective in its biological interactions.
1-Cyclopentyl-3-(2-phenoxyphenyl)thiourea: Similar to the first comparison, this compound has a different aromatic group, which can lead to different biological and chemical properties.
Uniqueness: 1-Cyclopentyl-3-(1-propylpiperidin-4-yl)thiourea stands out due to its combination of a cyclopentyl group, a propylpiperidinyl group, and a thiourea moiety. This unique structure provides it with distinct chemical reactivity and biological activity, making it a valuable compound for scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
